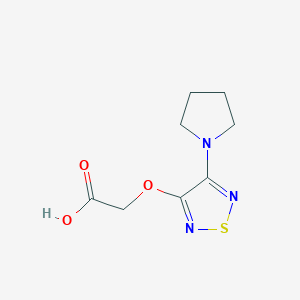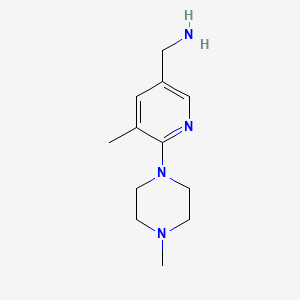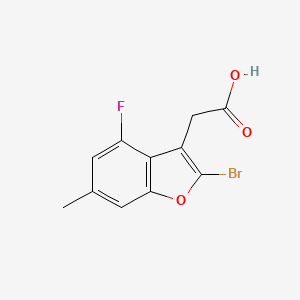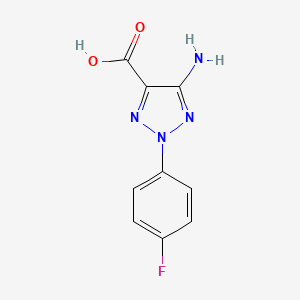
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a 4-iodo-1H-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the iodine atom: The iodination of the imidazole ring can be achieved using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the tert-butyl carbamate group: This step involves the reaction of the iodinated imidazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used as a probe to study enzyme interactions or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(1-(4-chloro-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- tert-Butyl(1-(4-bromo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
Uniqueness
The presence of the iodine atom in (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H22IN3O2 |
|---|---|
Poids moléculaire |
379.24 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate |
InChI |
InChI=1S/C13H22IN3O2/c1-12(2,3)9(10-15-7-8(14)16-10)17-11(18)19-13(4,5)6/h7,9H,1-6H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
Clé InChI |
OAHCKDHUQPQNAG-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)



![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)









